Cas no 1261726-09-3 (5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine)

5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorophenyl substituent and a hydroxyl group, offers distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in drug design. The compound’s crystalline nature and well-defined molecular framework facilitate precise modifications for structure-activity relationship studies. Its compatibility with cross-coupling reactions further expands its utility in constructing complex heterocyclic systems. This compound is particularly relevant for developing targeted therapies or crop protection agents.
5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine structure
1261726-09-3 structure
Product name:5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine
CAS No:1261726-09-3
MF:C12H9F2NO
MW:221.202769994736
CID:4920931

5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine
    • Inchi: 1S/C12H9F2NO/c1-7-5-11(16)15-6-9(7)8-3-2-4-10(13)12(8)14/h2-6H,1H3,(H,15,16)
    • InChI Key: NHBVVNQNKVRDSO-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1=CNC(C=C1C)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 362
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1

5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024001019-1g
5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine
1261726-09-3 97%
1g
$1814.40 2023-09-03
Alichem
A024001019-500mg
5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine
1261726-09-3 97%
500mg
$980.00 2023-09-03
Alichem
A024001019-250mg
5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine
1261726-09-3 97%
250mg
$652.80 2023-09-03

5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine Related Literature

Additional information on 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine

Introduction to 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine (CAS No. 1261726-09-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine, identified by its CAS number 1261726-09-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the pyridine class, which is well-documented for its versatility in drug design and development. The presence of both fluorine atoms and a hydroxyl group in its aromatic ring system imparts distinct electronic and steric properties, making it a valuable scaffold for further derivatization and functionalization.

The structural motif of 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine combines the electron-withdrawing effects of the difluorophenyl moiety with the hydrogen bonding capability of the hydroxyl group. This combination not only enhances the compound's solubility in polar solvents but also modulates its interaction with biological targets. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel pharmacophores targeting various therapeutic pathways, including enzyme inhibition and receptor binding.

In the realm of medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties. The difluorophenyl group in 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine exemplifies this principle, as it has been shown to enhance binding interactions with biological targets by increasing lipophilicity while maintaining favorable polar surface area characteristics. This balance is crucial for achieving high efficacy with minimal off-target effects.

Recent advancements in computational chemistry have enabled more precise modeling of how modifications to the pyridine core can influence biological activity. Researchers have leveraged molecular docking simulations to explore the binding modes of 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine with various enzymes and receptors. These studies have revealed that subtle changes to the substitution pattern can significantly alter its potency and selectivity. For instance, modifications at the methylpyridine position have been found to enhance interactions with specific protein targets, suggesting its utility in designing next-generation therapeutics.

The hydroxyl group in this compound also plays a critical role in modulating its biological behavior. Hydroxylated pyridines are known to exhibit significant hydrogen bonding capabilities, which can be exploited to enhance binding affinity or to fine-tune pharmacokinetic profiles. In particular, studies have demonstrated that compounds featuring a hydroxylated pyridine ring can exhibit improved bioavailability when compared to their non-hydroxylated counterparts. This has made them attractive candidates for further development into clinical candidates.

One of the most compelling aspects of 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine is its potential as a building block for more complex molecules. Its versatile structure allows for facile functionalization at multiple sites, enabling chemists to explore a wide range of derivatives with tailored properties. This flexibility has been exploited in several research projects aimed at developing novel inhibitors for therapeutic targets such as kinases, proteases, and ion channels. The ability to modify both the aromatic ring and the heterocyclic core provides chemists with ample opportunities to optimize potency, selectivity, and pharmacokinetic profiles.

The synthesis of 5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine itself has been refined through several methodologies over recent years. Advances in fluorination techniques have allowed for more efficient and scalable production of fluorinated pyridines, which are essential for maintaining high yields while minimizing unwanted byproducts. Additionally, green chemistry principles have been integrated into synthetic routes to reduce environmental impact without compromising purity or yield. These improvements have made it more feasible for pharmaceutical companies to incorporate this compound into their drug discovery pipelines.

In conclusion,5-(2,3-Difluorophenyl)-2-hydroxy-4-methylpyridine (CAS No. 1261726-09-3) represents a promising candidate for further exploration in chemical biology and medicinal chemistry. Its unique structural features—particularly the combination of a difluorophenyl group and a hydroxyl substituent—make it an ideal scaffold for designing novel therapeutics with improved biological activity and pharmacokinetic properties. As research continues to uncover new applications for this compound,it is likely that it will play an increasingly important role in the development of next-generation pharmaceuticals targeting a wide range of diseases.

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